Structural Differentiation: PIKfyve-IN-2 Lacks Morpholine Hinge-Binder Found in Many PIKfyve Inhibitors
PIKfyve-IN-2, disclosed in patent WO2018175906A1, is a triazolo-pyrimidine derivative. Its structure distinguishes it from many published PIKfyve inhibitors which contain a morpholine moiety as a hinge-binding element [1]. The absence of this morpholine group in PIKfyve-IN-2 may confer a distinct off-target kinase profile, as other non-morpholine PIKfyve inhibitors have demonstrated kinome-wide selectivity profiles that do not overlap with morpholine-containing counterparts [2]. While direct selectivity data for PIKfyve-IN-2 is not publicly available, its structural divergence from Apilimod, YM201636, and APY0201 (all of which feature distinct core scaffolds) suggests a unique binding mode and selectivity fingerprint, making it a valuable orthogonal tool.
| Evidence Dimension | Chemical Structure and Binding Mode |
|---|---|
| Target Compound Data | Triazolo-pyrimidine core; lacks morpholine hinge-binder [1] |
| Comparator Or Baseline | Apilimod (pyrimidine), YM201636 (pyridofuropyrimidine), APY0201 (triazine) |
| Quantified Difference | N/A (structural qualitative difference) |
| Conditions | N/A (structural analysis) |
Why This Matters
Structural divergence implies potential for orthogonal selectivity profile, reducing risk of confounding off-target effects in mechanistic studies.
- [1] WO2018175906A1. Fused triazolo-pyrimidine compounds having useful pharmaceutical application. 2018. https://patents.google.com/patent/WO2018175906A1/en View Source
- [2] PMC9574855. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses. 2022. https://pmc.ncbi.nlm.nih.gov/articles/PMC9574855/ View Source
